molecular formula C15H12Cl2O3 B2415029 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 293738-24-6

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B2415029
CAS No.: 293738-24-6
M. Wt: 311.16
InChI Key: VISOOQSAXJNSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoyl chloride, featuring a chlorobenzyl and a methoxy group attached to the benzoyl chloride core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISOOQSAXJNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Hydroxy-3-methoxybenzoic Acid

The initial step involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 4-chlorobenzyl chloride under alkaline conditions. This Williamson ether synthesis proceeds via nucleophilic substitution, where the phenolic oxygen attacks the benzyl chloride’s electrophilic carbon.

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 75–85%.

The methoxy group at the meta position stabilizes the intermediate phenoxide ion, enhancing reactivity toward the 4-chlorobenzyl chloride. Steric hindrance from the chlorobenzyl group is minimal due to its para substitution, allowing efficient ether bond formation.

Conversion to Acyl Chloride

The esterified intermediate, 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid, is treated with chlorinating agents to yield the target benzoyl chloride.

Chlorination Agents

  • Thionyl chloride (SOCl₂) : Preferred for its high efficiency and byproduct volatility (SO₂ and HCl).
  • Oxalyl chloride ((COCl)₂) : Used in moisture-sensitive protocols, often with catalytic DMF.

Reaction Parameters

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Reflux (40–80°C) for 4–6 hours.
  • Workup : Excess reagent is removed under reduced pressure, followed by distillation or recrystallization.

Industrial-Scale Production

Industrial methods prioritize cost efficiency, scalability, and minimal waste. The patent CN103450013A outlines a protocol adaptable to 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, involving continuous flow systems and optimized stoichiometry.

Methylation and Chlorination Sequence

  • Methylation : The intermediate acid is methylated using dimethyl sulfate in the presence of sodium hydroxide, forming the sodium salt for improved solubility.
  • Acidification : Concentrated hydrochloric acid precipitates the free acid, which is isolated via centrifugation.
  • Chlorination : Thionyl chloride and catalytic DMF are introduced under reflux, with unreacted SOCl₂ recycled via vacuum distillation.

Key Industrial Parameters

Step Temperature Range Time Yield
Methylation 30–35°C 2–3 hours 90–95%
Acidification <30°C 1 hour 98%
Chlorination 78–80°C 5 hours 85–90%

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) are avoided due to poor solubility of the phenolic starting material.
  • Base Compatibility : Potassium carbonate is preferred over pyridine or triethylamine in industrial settings due to lower cost and easier removal.

Purification Techniques

  • Distillation : Effective for removing excess thionyl chloride but requires careful temperature control to prevent decomposition.
  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity product (>99%).

Comparative Analysis of Chlorinating Agents

Parameter Thionyl Chloride Oxalyl Chloride
Reaction Rate Fast (4–6 hours) Moderate (8–10 hours)
Byproducts SO₂, HCl CO, CO₂
Cost Low High
Scalability Excellent Limited

Thionyl chloride is favored industrially due to its rapid reaction kinetics and cost-effectiveness, whereas oxalyl chloride is reserved for small-scale syntheses requiring anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Carboxylic acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in several key areas of research:

1. Organic Synthesis

  • It serves as a building block for the synthesis of more complex organic molecules. The reactive acyl chloride group allows for the acylation of nucleophiles, facilitating the formation of various derivatives.

2. Pharmaceutical Research

  • The compound is explored as an intermediate in the synthesis of potential drug candidates. Its structural features may enhance the biological activity of synthesized pharmaceuticals, particularly in targeting specific enzymes or receptors.

3. Material Science

  • In material science, it is used to create functionalized materials and polymers , which can have applications in coatings and adhesives due to their chemical reactivity and stability.

4. Biological Studies

  • The compound acts as a probe in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways and cellular processes.

Research indicates that compounds similar to 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride often exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through modulation of apoptotic pathways.
  • Antimicrobial Properties : Investigations have indicated antimicrobial activity against specific bacterial strains, making it a candidate for further development in antibiotic therapies.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's applications:

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant inhibition against Mycobacterium tuberculosis, with an IC50 value indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assays :
    • In vitro assays showed selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting its utility in cancer therapy development.
  • Enzyme Inhibition Profiles :
    • Detailed analyses revealed inhibitory effects on specific enzymes, with IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent.

Data Summary

Application AreaKey FindingsNotes
Antimicrobial ActivitySignificant inhibition against M. tuberculosisIC50 values indicate strong efficacy
CytotoxicitySelective cytotoxicity towards cancer cellsMinimal impact on normal cells
Enzyme InhibitionComparable inhibition profiles to known inhibitorsPotential for therapeutic development

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and pharmaceutical research to modify molecules and study biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acyl chloride and the methoxybenzyloxy groups, which confer distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Biological Activity

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂ClO₃, with a molecular weight of approximately 276.71 g/mol. The compound features a benzoyl chloride moiety, which is known for its reactivity and potential biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors, influencing critical biochemical pathways. The presence of the chlorobenzyl and methoxy groups enhances its binding affinity, potentially increasing its efficacy against target cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antibacterial and antifungal activities . The chlorobenzyl group may enhance lipophilicity, thereby improving cellular uptake and bioavailability in pharmaceutical applications.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties . In vitro assays demonstrated its effectiveness against various cancer cell lines, with notable cytotoxicity observed in sensitive cells. The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell metabolism, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antibacterial and antifungal activity,
AnticancerCytotoxic effects on cancer cell lines ,
MechanismInhibition of specific enzymes

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of related compounds, it was found that derivatives with similar structural features to this compound demonstrated significant growth inhibition in tumor xenograft models. The selective toxicity was linked to the overexpression of metabolic enzymes in sensitive cancer cells, suggesting a targeted therapeutic approach .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride?

Answer:
The compound is typically synthesized via a two-step process:

Etherification : Condensation of 4-chlorobenzyl chloride with a phenolic precursor (e.g., 3-methoxy-4-hydroxybenzoic acid) under basic conditions (e.g., K₂CO₃) to form the benzyl ether intermediate.

Chlorination : Conversion of the carboxylic acid group to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Key Considerations :

  • Purity of intermediates is critical; monitor via TLC or HPLC.
  • Use anhydrous conditions during chlorination to avoid hydrolysis .

Basic: What analytical techniques are used to characterize this compound?

Answer:
A multi-technique approach ensures structural validation and purity:

Technique Purpose Example Data
IR Spectroscopy Confirm functional groups (C=O stretch at ~1750 cm⁻¹, C-O-C ether at ~1250 cm⁻¹)Evidence of acyl chloride and ether bonds .
¹H/¹³C NMR Assign aromatic protons and methoxy groups (e.g., δ 3.8 ppm for OCH₃)Full spectral assignment in .
Mass Spectrometry Verify molecular ion ([M]⁺) and fragmentation patternNIST-standardized MS data in .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact (corrosive) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with dry sand or inert absorbents; avoid water due to reactivity .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations) or crystallographic data (e.g., CCDC entries in ) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Isotopic Labeling : Introduce deuterated analogs to confirm assignments in complex spectra .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
  • Temperature Control : Maintain chlorination at 0–5°C to minimize side reactions (e.g., dimerization) .
  • Solvent Selection : Use dichloromethane or toluene for improved solubility of intermediates .

Advanced: What crystallographic insights exist for related derivatives?

Answer:

  • Crystal Packing : Chromene derivatives (e.g., ) exhibit planar aromatic systems with intermolecular π-π stacking, influencing stability .
  • Hydrogen Bonding : Methoxy and carbonyl groups form H-bonds with solvents (e.g., methanol), critical for recrystallization .
  • Data Sources : Crystallographic parameters (e.g., unit cell dimensions) are available in CIF files from Acta Crystallographica .

Advanced: How is biological activity assessed for derivatives of this compound?

Answer:

  • Antibacterial Assays : Use disk diffusion methods against Gram-positive/negative strains (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
  • Structure-Activity Relationships (SAR) : Modify the chlorobenzyl or methoxy groups to evaluate potency trends .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced: What mechanistic pathways explain its reactivity in nucleophilic acyl substitution?

Answer:

  • Electrophilicity : The electron-withdrawing chlorine and methoxy groups activate the acyl chloride toward nucleophilic attack .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amidation reactions .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Advanced: How can hygroscopicity be managed during storage?

Answer:

  • Desiccants : Store with molecular sieves (3Å) or silica gel to absorb moisture .
  • Inert Atmosphere : Use Schlenk lines to transfer compounds under N₂ .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to determine shelf life .

Advanced: What computational tools aid in predicting its physicochemical properties?

Answer:

  • DFT Calculations : Gaussian or ORCA software to optimize geometry and predict spectral data .
  • LogP Estimation : Use ChemAxon or ACD/Labs to model lipophilicity for drug design .
  • Thermodynamic Stability : Calculate Gibbs free energy of hydrolysis using COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.